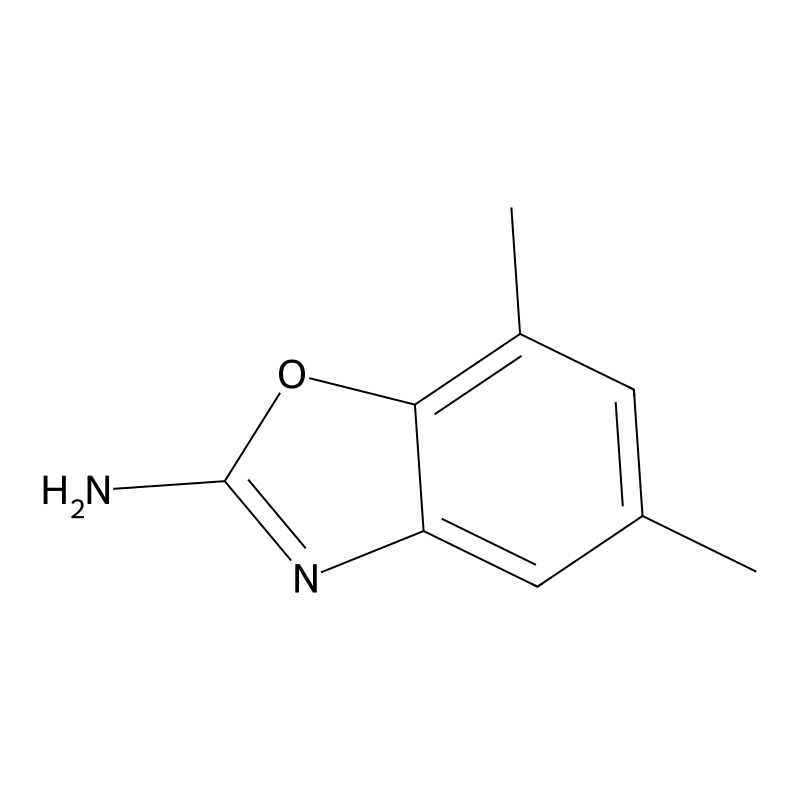

5,7-Dimethyl-1,3-benzoxazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .

- They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- Benzoxazoles can be used in the synthesis of various materials due to their high possibility of broad substrate scope and functionalization .

Drug Discovery

Material Synthesis

Biological Studies

Chemical Synthesis

- Benzoxazoles can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

- Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Chemical Synthesis

Pharmaceutical Research

Material Science

5,7-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic compound characterized by a benzoxazole ring structure with two methyl groups at the 5 and 7 positions and an amino group at the 2 position. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 5,7-dimethyl-1,3-benzoxazol-2-amine is C₉H₁₃N₃O, and its structure can be represented as follows:

textO / \ N C / \ / \C C C| | |C N C \ / \ C C

The presence of the amino group enhances its potential for various

- Amination Reactions: The amino group can undergo nucleophilic substitution reactions with electrophiles. For example, direct amination with tertiary amines can yield various derivatives under suitable conditions, often facilitated by catalysts such as tetrabutylammonium iodide .

- Cyclization Reactions: The compound can also serve as a precursor in cyclization reactions to form more complex heterocycles. For instance, reactions involving benzoxazole derivatives with aldehydes or other amines can lead to the formation of substituted benzoxazoles .

- Oxidation: The presence of the amino group allows for oxidation reactions that can modify the compound into more reactive species or derivatives.

Benzoxazole derivatives, including 5,7-dimethyl-1,3-benzoxazol-2-amine, exhibit a range of biological activities:

- Antimicrobial Properties: Studies have shown that benzoxazole derivatives can possess significant antimicrobial activity against various pathogens .

- Anticancer Activity: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential use as anticancer agents .

- Enzyme Inhibition: Certain compounds within this class have been identified as effective inhibitors of specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation .

The synthesis of 5,7-dimethyl-1,3-benzoxazol-2-amine generally involves several steps:

- Starting Material Preparation: The synthesis typically begins with 2-amino phenol as a precursor.

- Cyclization: The reaction between 2-amino phenol and methylating agents (like dimethyl sulfate) under acidic conditions leads to the formation of the benzoxazole ring.

- Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain pure 5,7-dimethyl-1,3-benzoxazol-2-amine.

Recent advancements have introduced catalytic methods that enhance yield and reduce reaction time significantly .

5,7-Dimethyl-1,3-benzoxazol-2-amine has several applications:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for antimicrobial and anticancer therapies.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds in medicinal chemistry.

Interaction studies involving 5,7-dimethyl-1,3-benzoxazol-2-amine focus on its binding affinity and mechanism of action against biological targets. Research indicates that it may interact with specific enzymes or receptors involved in disease pathways. For instance:

- Enzyme Binding: Studies have shown that certain benzoxazole derivatives can inhibit enzymes crucial for metabolic processes or pathogen survival .

Several compounds share structural similarities with 5,7-dimethyl-1,3-benzoxazol-2-amine. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylbenzoxazole | Methyl group at position 5 | Antimicrobial properties |

| 6-Methylbenzoxazole | Methyl group at position 6 | Anticancer activity |

| 5-Nitrobenzoxazole | Nitro group at position 5 | Potential anti-inflammatory effects |

| 2-Aminobenzothiazole | Benzothiazole instead of benzoxazole | Antiviral activity |

These compounds exhibit unique characteristics while sharing similar pharmacophoric features with 5,7-dimethyl-1,3-benzoxazol-2-amine. Their distinct substituents influence their biological activities and applications in medicinal chemistry.

5,7-Dimethyl-1,3-benzoxazol-2-amine belongs to the benzoxazole family, a class of bicyclic heterocycles featuring a benzene ring fused to an oxazole ring (Figure 1). The oxazole moiety contains one oxygen and one nitrogen atom, contributing to the compound’s electronic and steric properties. The IUPAC name, 5,7-dimethyl-1,3-benzoxazol-2-amine, reflects the positions of the methyl (–CH₃) and amino (–NH₂) substituents.

Key Properties:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₀N₂O | |

| Molecular weight | 162.19 g/mol | |

| SMILES | CC1=CC(=C2C(=C1)N=C(O2)N)C | |

| Melting point | Not reported |

The compound’s planar structure and conjugated π-system enable interactions with biological targets and materials matrices. Its classification under heterocyclic amines underscores its relevance in drug discovery and catalysis.

Historical Development of Benzoxazole Chemistry

Benzoxazole chemistry emerged in the late 19th century, with early studies focusing on synthesis and reactivity. The parent compound, benzoxazole, was first synthesized in 1878 via cyclization of ortho-aminophenol derivatives. The discovery of bioactive benzoxazole derivatives, such as the antifungal agent calcimycin and the transthyretin stabilizer tafamidis, spurred interest in substituted variants.

Significant milestones include:

- 1954: Synthesis of 2-mercaptobenzoxazoles, highlighting the role of sulfur in modulating reactivity.

- 1972: Mechanistic studies on benzoxazole hydrolysis, revealing acid-catalyzed pathways.

- 2024: Development of zirconium-catalyzed one-pot syntheses, improving efficiency for derivatives like 5,7-dimethyl-1,3-benzoxazol-2-amine.

These advances underscore the compound’s evolution from a laboratory curiosity to a cornerstone of modern heterocyclic chemistry.

Significance in Organic Synthesis and Materials Science

Organic Synthesis

The amino and methyl groups in 5,7-dimethyl-1,3-benzoxazol-2-amine enable diverse transformations:

- Nucleophilic substitution: The amino group participates in acylations and alkylations to yield N-functionalized derivatives.

- Electrophilic aromatic substitution: Methyl groups direct further substitutions at positions 4 and 6.

- Cross-coupling reactions: Palladium-catalyzed couplings introduce aryl or alkyne groups.

Recent methods, such as electrochemical oxidation using λ³-iodanes, achieve high yields (up to 97%) with minimal byproducts.

Materials Science

Benzoxazole derivatives exhibit notable photophysical properties. For example, 3-pyridylvinyl benzoxazoles demonstrate strong fluorescence (λₑₘ = 474 nm) and large Stokes shifts (~8900 cm⁻¹), making them suitable for optoelectronic devices. The rigid benzoxazole core also enhances thermal stability in polymers.

Structural Features and Nomenclature

Molecular Geometry

X-ray crystallography reveals a planar benzoxazole ring with bond lengths of 1.36 Å (C–O) and 1.30 Å (C–N). The methyl groups at C5 and C7 introduce steric hindrance, influencing regioselectivity in reactions.

Electronic Properties

The electron-withdrawing oxazole ring and electron-donating amino group create a push-pull system, stabilizing charge-transfer excited states. Substituent effects are quantified via Hammett constants (σₚ = -0.15 for –NH₂).

Nomenclature

Classical Synthetic Routes

Synthesis from o-Aminophenols and Derivatives

The synthesis of 5,7-dimethyl-1,3-benzoxazol-2-amine through classical methodologies primarily involves the condensation of substituted o-aminophenols with electrophilic cyanating agents. This approach represents one of the most established synthetic pathways for accessing 2-aminobenzoxazole derivatives [1] [2].

The most commonly employed cyanating reagent historically has been cyanogen bromide (CNBr), which reacts with o-aminophenols to form the desired benzoxazole ring system. However, the high toxicity and hazardous nature of CNBr has led to the development of alternative cyanating agents. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a particularly attractive nonhazardous alternative, offering operational simplicity and wide substrate scope [1] [2].

The synthetic protocol utilizing NCTS involves treating the appropriate substituted o-aminophenol (0.9 mmol) with NCTS (1.5 equivalents) in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid activator. The reaction is typically conducted in 1,4-dioxane under reflux conditions for 25-30 hours, yielding the desired 2-aminobenzoxazole products in good to excellent yields (75-90%) [1] [2].

The mechanism involves initial Lewis acidic activation of NCTS through coordination of its cyano group to BF₃·Et₂O, which facilitates subsequent nucleophilic attack by the amino group and elimination of the sulfonamide residue. The hydroxyl group then attacks the electron-deficient carbon center, ultimately forming the benzoxazole ring during workup [1].

For the specific synthesis of 5,7-dimethyl-1,3-benzoxazol-2-amine, 3,5-dimethyl-2-aminophenol serves as the starting material. The reaction proceeds with high regioselectivity, providing access to the target compound with good yields and minimal side product formation [1] [2].

Cyclization of N-Substituted Amides

The cyclization of N-substituted amides represents another fundamental approach for constructing benzoxazole ring systems. This methodology involves the thermal cyclization of appropriately substituted benzamide derivatives, typically requiring elevated temperatures and extended reaction times [3] [4].

The process generally involves the preparation of N-(2-hydroxyphenyl)amides as precursors, which undergo intramolecular cyclization through nucleophilic attack of the hydroxyl group on the amide carbonyl carbon. The reaction mechanism proceeds through formation of a cyclic intermediate, followed by elimination of water to generate the benzoxazole ring [3].

For accessing 5,7-dimethyl-1,3-benzoxazol-2-amine derivatives, the corresponding N-(2-hydroxy-4,6-dimethylphenyl)amides are employed as starting materials. The cyclization process typically requires temperatures in the range of 150-200°C and reaction times of 4-8 hours to achieve complete conversion [3] [4].

The methodology offers versatility in terms of substrate scope, as various N-substituted amides can be employed to introduce different substituents at the 2-position of the benzoxazole ring. However, the harsh reaction conditions and potential for thermal decomposition represent significant limitations of this approach [3].

Metal-Catalyzed Approaches

Metal-catalyzed synthesis of benzoxazole derivatives has gained significant prominence due to the ability to achieve high selectivity and efficiency under relatively mild conditions. Palladium-catalyzed approaches, in particular, have demonstrated exceptional utility for constructing complex benzoxazole architectures [5] [6] [7].

Palladium-catalyzed direct arylation of benzoxazoles with aryl halides represents a powerful method for accessing 2-arylbenzoxazole derivatives. The reaction typically employs palladium acetate (Pd(OAc)₂) as the catalyst precursor in combination with specialized ligands such as NiXantphos. The process operates through a deprotonative cross-coupling mechanism, enabling room-temperature reactions with excellent yields (75-99%) [6].

The synthetic protocol involves treating benzoxazole substrates with aryl bromides in the presence of Pd(OAc)₂ (5 mol%) and NiXantphos (10 mol%) under basic conditions. The reaction proceeds through initial deprotonation of the benzoxazole C-H bond, followed by oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination to form the desired C-C bond [6].

For synthesizing 5,7-dimethyl-1,3-benzoxazol-2-amine derivatives, the corresponding 5,7-dimethylbenzoxazole can be subjected to palladium-catalyzed amination reactions using appropriate amine nucleophiles. The reaction conditions typically involve the use of palladium catalysts in combination with phosphine ligands and strong bases under inert atmosphere conditions [7].

Modern Synthetic Strategies

Catalyst-Mediated Synthesis

Contemporary synthetic approaches have increasingly focused on the development of efficient catalytic systems for benzoxazole synthesis. Iron-catalyzed methodologies have emerged as particularly attractive alternatives to precious metal catalysts, offering environmental benefits and cost-effectiveness [8] [9].

Iron-catalyzed synthesis of benzoxazoles through oxidative coupling reactions represents a significant advancement in the field. The methodology involves treating phenol derivatives with benzyl aldehyde oximes in the presence of iron(III) catalysts under ambient conditions. The reaction proceeds through formation of an iron-oxime complex, followed by oxidative coupling and cyclization to generate the benzoxazole product [9].

The synthetic protocol typically employs iron(III) chloride (FeCl₃) as the catalyst precursor in combination with suitable oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is conducted at room temperature under air atmosphere, providing excellent functional group tolerance and high yields (80-95%) [9].

Copper-catalyzed approaches have also demonstrated significant utility for benzoxazole synthesis. The methodology involves copper-catalyzed intramolecular cyclization of appropriately substituted precursors, typically proceeding through oxidative coupling mechanisms [10] [11] [12].

A representative copper-catalyzed synthesis involves treating 2-aminophenol derivatives with alkynones in the presence of copper catalysts. The reaction proceeds through hydroamination of the alkynone, followed by intramolecular cyclization and elimination to generate the benzoxazole product. The process typically requires elevated temperatures (120-160°C) and provides good yields with broad substrate scope [10].

Microwave-Assisted and Ultrasound-Facilitated Methods

The integration of alternative energy sources has revolutionized benzoxazole synthesis by enabling rapid and efficient transformations under mild conditions. Microwave-assisted synthesis has emerged as a particularly powerful methodology, offering significant advantages in terms of reaction time, energy efficiency, and product yields [13] [14] [15].

Microwave-assisted synthesis of benzoxazoles typically involves the condensation of 2-aminophenol derivatives with aldehydes or carboxylic acids under microwave irradiation. The methodology provides rapid heating and uniform energy distribution, resulting in dramatically reduced reaction times compared to conventional heating methods [13] [14].

A representative microwave-assisted synthesis involves treating 2-aminophenol (0.9 mmol) with benzaldehyde (1.0 mmol) in the presence of a suitable catalyst under microwave irradiation at 130°C for 15-30 minutes. The reaction typically provides excellent yields (70-95%) with minimal side product formation [15].

For synthesizing 5,7-dimethyl-1,3-benzoxazol-2-amine derivatives, the corresponding 3,5-dimethyl-2-aminophenol can be employed as the starting material. The reaction proceeds efficiently under microwave conditions, providing rapid access to the target compound with good yields and high purity [13] [15].

Ultrasound-facilitated synthesis represents another innovative approach for benzoxazole construction. The methodology utilizes ultrasonic irradiation to promote chemical transformations through cavitation effects, providing enhanced reaction rates and improved yields under mild conditions [16] [17].

Ultrasound-promoted synthesis typically involves the reaction of 2-aminophenol derivatives with aldehydes in the presence of ionic liquid catalysts under solvent-free conditions. The methodology provides excellent atom economy and environmental friendliness, making it particularly attractive for sustainable synthesis [17].

The synthetic protocol involves treating 2-aminophenol (1.0 mmol) with benzaldehyde (1.0 mmol) in the presence of a magnetic ionic liquid catalyst (4.0 mg) under ultrasonic irradiation at 70°C for 30 minutes. The reaction typically provides good yields (60-90%) with easy product isolation and catalyst recovery [17].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis. Green chemistry approaches for benzoxazole synthesis focus on minimizing waste generation, reducing solvent consumption, and employing renewable feedstocks [18] [19].

One-pot multicomponent reactions represent a particularly attractive green chemistry approach for benzoxazole synthesis. These methodologies involve the simultaneous reaction of multiple starting materials to generate the desired product in a single synthetic operation, thereby minimizing waste and improving atom economy [20] [21].

A representative one-pot multicomponent synthesis involves the reaction of catechols, aldehydes, and ammonium acetate in the presence of iron(III) catalysts under mild conditions. The methodology provides direct access to benzoxazole derivatives from readily available starting materials with excellent yields and minimal environmental impact [20] [21].

The synthetic protocol typically involves treating catechol (1.0 mmol) with benzaldehyde (1.0 mmol) and ammonium acetate (1.5 mmol) in the presence of Fe(III)-salen complex (5 mol%) in ethanol at room temperature for 4-6 hours. The reaction provides benzoxazole products in excellent yields (75-95%) with easy product isolation [20].

For synthesizing 5,7-dimethyl-1,3-benzoxazol-2-amine derivatives, the corresponding 4,6-dimethylcatechol can be employed as the starting material. The reaction proceeds efficiently under the optimized conditions, providing access to the target compound with good yields and high purity [20] [21].

Solvent-free synthesis represents another important green chemistry approach for benzoxazole construction. These methodologies eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation [17] [18].

Smiles Rearrangement Pathways

Mechanism and Intermediates

The Smiles rearrangement represents a powerful methodology for constructing N-substituted benzoxazole derivatives through intramolecular nucleophilic aromatic substitution. This transformation involves the migration of aromatic rings between heteroatoms, enabling the formation of new C-N bonds with high efficiency [1] [2] [22].

The mechanism of the Smiles rearrangement in benzoxazole synthesis involves initial activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by nucleophilic attack by primary or secondary amines. The reaction proceeds through formation of a spirocyclic intermediate, which undergoes rearrangement to generate the final N-substituted benzoxazole product [1] [2].

The synthetic protocol typically involves treating benzoxazole-2-thiol (0.48 mmol) with chloroacetyl chloride (0.58 mmol) in the presence of cesium carbonate (1.54 mmol) and the desired amine (0.48 mmol) in dimethylformamide (DMF) at reflux temperature for 4-7 hours. The reaction provides N-substituted benzoxazole products in good yields (58-83%) with broad substrate scope [1] [2].

The mechanism involves initial S-alkylation of benzoxazole-2-thiol with chloroacetyl chloride, followed by nucleophilic attack of the amine on the activated benzoxazole ring. The resulting spirocyclic intermediate undergoes rearrangement through ring opening and rearomatization, ultimately providing the N-substituted benzoxazole product [1] [2].

For synthesizing N-substituted derivatives of 5,7-dimethyl-1,3-benzoxazol-2-amine, the corresponding 5,7-dimethylbenzoxazole-2-thiol can be employed as the starting material. The reaction proceeds efficiently under the optimized conditions, providing access to diversely substituted derivatives with good yields [1] [2].

Optimization Parameters

The efficiency of Smiles rearrangement reactions for benzoxazole synthesis depends critically on several key parameters that must be carefully optimized to achieve maximum yields and selectivity. Temperature control represents one of the most important factors, as the reaction requires sufficient thermal energy to overcome the activation barrier for spiro-intermediate formation [1] [2].

Optimal reaction temperatures typically range from 80-120°C, with higher temperatures favoring faster reaction rates but potentially leading to increased side product formation. The choice of solvent also plays a crucial role, with polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) providing the best results due to their ability to stabilize charged intermediates [1] [2].

Base selection significantly impacts both reaction rate and product distribution. Mild bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) generally provide superior results compared to stronger bases, which may lead to substrate degradation or competing reactions [1] [2].

The stoichiometry of reagents requires careful optimization to achieve maximum conversion while minimizing side reactions. Typically, 1.2-1.5 equivalents of chloroacetyl chloride and 2-3 equivalents of base provide optimal results, with excess reagents leading to increased side product formation [1] [2].

Reaction time optimization is essential for achieving complete conversion while avoiding product degradation. Most Smiles rearrangement reactions for benzoxazole synthesis require 4-8 hours for complete conversion, with longer reaction times potentially leading to decomposition of sensitive products [1] [2].

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) have emerged as highly efficient methodologies for constructing complex benzoxazole derivatives through the simultaneous reaction of three or more starting materials. These approaches offer significant advantages in terms of atom economy, reduced waste generation, and simplified synthetic procedures [20] [23] [21].

The most widely employed MCR for benzoxazole synthesis involves the reaction of catechols, aldehydes, and ammonium acetate in the presence of suitable catalysts. This methodology provides direct access to 2-substituted benzoxazole derivatives from readily available starting materials with excellent yields and broad substrate scope [20] [21].

The synthetic protocol typically involves treating catechol (1.0 mmol) with benzaldehyde (1.0 mmol) and ammonium acetate (1.5 mmol) in the presence of Fe(III)-salen complex (5 mol%) in ethanol under reflux conditions for 4-6 hours. The reaction provides benzoxazole products in excellent yields (75-95%) with easy product isolation and catalyst recovery [20].

The mechanism involves initial oxidation of the catechol to generate a quinone intermediate, followed by condensation with the aldehyde and ammonium acetate to form an imine intermediate. Intramolecular cyclization and subsequent oxidation provide the final benzoxazole product [20] [21].

Three-component coupling reactions involving ketones, isocyanides, and 2-aminophenols represent another powerful MCR approach for benzoxazole synthesis. This methodology proceeds through formation of a benzo[b] [1] [2]oxazine intermediate, which undergoes ring opening and rearrangement to generate benzoxazole products [23].

The synthetic protocol involves treating 2-aminophenol (3.0 mmol) with N-methyl-4-piperidone (1.0 mmol) and 4-methoxyphenyl isocyanide (1.0 mmol) in trifluoroethanol (TFE) at 55°C in the presence of trifluoromethanesulfonic acid (0.1 mmol) for 6-8 hours. The reaction provides benzoxazole products in excellent yields (70-100%) with broad substrate scope [23].

For synthesizing 5,7-dimethyl-1,3-benzoxazol-2-amine derivatives through MCR approaches, the corresponding 3,5-dimethyl-2-aminophenol can be employed as the starting material. The reaction proceeds efficiently under optimized conditions, providing access to the target compound with good yields and high purity [20] [23].

Reaction Mechanisms

Oxidative Coupling Mechanisms

Oxidative coupling mechanisms represent a fundamental pathway for benzoxazole synthesis, involving the formation of new C-N and C-O bonds through oxidative processes. These mechanisms typically proceed through radical intermediates, enabling the construction of benzoxazole rings under mild conditions with good functional group tolerance [9] [24].

The iron-catalyzed oxidative coupling of phenol derivatives with benzyl aldehyde oximes exemplifies this mechanistic pathway. The reaction involves initial coordination of the oxime to the iron center, followed by oxidative activation and subsequent coupling with the phenol substrate [9].

The mechanism begins with formation of an iron-oxime complex through coordination of the oxime nitrogen to the iron(III) center. This complex undergoes oxidative activation, generating a reactive iron-oxime species that facilitates nucleophilic attack by the phenol substrate. The resulting intermediate undergoes intramolecular cyclization and oxidation to provide the benzoxazole product [9].

The role of molecular oxygen as a terminal oxidant is crucial for the overall reaction efficiency. Oxygen serves to regenerate the iron(III) catalyst and drive the reaction forward through removal of electrons from the system. The reaction typically requires air atmosphere and proceeds optimally at room temperature [9].

Copper-catalyzed oxidative coupling mechanisms involve similar principles but utilize copper catalysts instead of iron. The reaction typically proceeds through copper-mediated C-H activation, followed by oxidative coupling and cyclization to generate the benzoxazole product [11] [25].

Cyclization and Ring Formation Pathways

The cyclization and ring formation pathways for benzoxazole synthesis involve intramolecular nucleophilic attack of hydroxyl or amino groups on appropriately positioned electrophilic centers. These mechanisms typically proceed through formation of cyclic intermediates, followed by elimination reactions to generate the aromatic benzoxazole ring [3] [4].

The classical cyclization pathway involves nucleophilic attack of the hydroxyl group on an electrophilic carbon center, typically an amide or nitrile group. The reaction proceeds through formation of a cyclic intermediate, which undergoes elimination of water or ammonia to generate the benzoxazole ring [3].

The mechanism begins with protonation of the electrophilic center, which increases its susceptibility to nucleophilic attack. The hydroxyl group then attacks the activated carbon, forming a cyclic intermediate. This intermediate undergoes elimination of the leaving group through E2 or E1 mechanisms, depending on the specific reaction conditions [3] [4].

For amide-based cyclization reactions, the mechanism involves nucleophilic attack of the hydroxyl group on the amide carbonyl carbon, followed by elimination of water to generate the benzoxazole ring. The reaction typically requires elevated temperatures and acidic conditions to promote the cyclization process [3].

Nitrile-based cyclization reactions follow a similar pathway but involve nucleophilic attack on the nitrile carbon, followed by tautomerization and elimination to generate the benzoxazole product. These reactions typically proceed under milder conditions compared to amide-based cyclizations [1] [2].

Role of Catalysts in Mechanistic Pathways

Catalysts play crucial roles in facilitating benzoxazole synthesis by lowering activation barriers, controlling selectivity, and enabling reactions under mild conditions. The specific catalytic mechanism depends on the nature of the catalyst and the reaction pathway employed [8] [26] [9].

Lewis acid catalysts, such as boron trifluoride etherate, function by coordinating to electron-rich centers in the substrate, thereby increasing the electrophilicity of adjacent carbon centers. This activation facilitates nucleophilic attack and promotes cyclization reactions [1] [2].

The mechanism of Lewis acid catalysis involves initial coordination of the catalyst to the substrate, followed by intramolecular rearrangement of electron density that enhances the electrophilicity of the reaction center. This activation lowers the energy barrier for nucleophilic attack and promotes the desired cyclization reaction [1] [2].

Transition metal catalysts operate through different mechanisms, typically involving oxidative addition, transmetalation, and reductive elimination steps. These catalysts enable the formation of new C-C and C-N bonds through cross-coupling reactions, providing access to diversely substituted benzoxazole derivatives [6] [7].

The palladium-catalyzed mechanism involves initial oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the benzoxazole substrate and reductive elimination to form the desired C-C bond. The catalyst is regenerated through oxidation, enabling catalytic turnover [6].

Acid catalysts facilitate benzoxazole synthesis by protonating basic sites in the substrate, thereby increasing the electrophilicity of adjacent carbon centers. This activation promotes nucleophilic attack and cyclization reactions under mild conditions [26] [15].

Purification and Structural Confirmation Techniques

The purification and structural confirmation of 5,7-dimethyl-1,3-benzoxazol-2-amine and related derivatives require careful selection of appropriate analytical techniques to ensure product purity and structural integrity. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with gradient elution systems [1] [2] [27].

The optimal elution system typically involves hexane/ethyl acetate mixtures with increasing polarity gradients. Initial elution with hexane removes nonpolar impurities, while subsequent elution with increasing ethyl acetate concentrations provides separation of the target compound from other components. The typical gradient ranges from 9:1 to 1:1 hexane/ethyl acetate ratios [1] [2].

Recrystallization serves as an effective complementary purification technique, particularly for obtaining high-purity samples suitable for analytical characterization. The choice of recrystallization solvent depends on the specific substitution pattern and polarity of the target compound. Ethanol, methanol, and ethyl acetate represent commonly employed solvents for benzoxazole derivatives [28] [27].

The recrystallization process typically involves dissolving the crude product in hot solvent, followed by slow cooling to promote crystal formation. The addition of seed crystals may enhance the crystallization process and improve crystal quality. Multiple recrystallization cycles may be required to achieve optimal purity levels [28].

Structural confirmation of 5,7-dimethyl-1,3-benzoxazol-2-amine typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. Proton NMR spectroscopy provides crucial information about the aromatic proton environment and methyl group positions [29] [30].

The ¹H NMR spectrum typically exhibits characteristic signals for the aromatic protons at 6.8-7.5 ppm, with the methyl groups appearing as singlets around 2.3-2.5 ppm. The amino group protons typically appear as a broad signal around 5.0-6.0 ppm, which may be exchangeable with deuterium oxide [30].

Carbon-13 NMR spectroscopy provides complementary structural information, with characteristic signals for the benzoxazole ring carbons appearing in the aromatic region (110-160 ppm). The methyl carbon signals typically appear around 20-25 ppm, while the amino-substituted carbon appears around 160-170 ppm [30].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of benzoxazole derivatives. The molecular ion peak typically appears as the base peak or a prominent signal, with characteristic fragmentation involving loss of the amino group or methyl substituents [31] [32].

Infrared spectroscopy provides valuable information about functional groups present in the molecule. The amino group typically exhibits N-H stretching vibrations around 3300-3500 cm⁻¹, while the benzoxazole ring shows characteristic C=N stretching around 1600-1650 cm⁻¹ and C-O stretching around 1200-1300 cm⁻¹ [33].

The combination of these analytical techniques provides comprehensive structural confirmation and purity assessment for 5,7-dimethyl-1,3-benzoxazol-2-amine derivatives, ensuring the reliability of synthetic methodologies and product quality [29] [33].